3-{[1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)piperidin-4-yl]methyl}-7-methoxy-3,4-dihydroquinazolin-4-one
Description
This compound is a dihydroquinazolin-4-one derivative featuring a quinazoline core substituted with a 7-methoxy group and a piperidine-linked 1,5-dimethylpyrazole-3-carbonyl moiety. Its structure combines a planar heteroaromatic system (quinazolinone) with a flexible piperidine-pyrazole side chain, which may confer unique pharmacological properties, such as kinase inhibition or receptor modulation.
Properties
IUPAC Name |
3-[[1-(1,5-dimethylpyrazole-3-carbonyl)piperidin-4-yl]methyl]-7-methoxyquinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O3/c1-14-10-19(23-24(14)2)21(28)25-8-6-15(7-9-25)12-26-13-22-18-11-16(29-3)4-5-17(18)20(26)27/h4-5,10-11,13,15H,6-9,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBAUUVDWJMBKNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C(=O)N2CCC(CC2)CN3C=NC4=C(C3=O)C=CC(=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-{[1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)piperidin-4-yl]methyl}-7-methoxy-3,4-dihydroquinazolin-4-one is a novel synthetic derivative that has garnered attention for its potential biological activities. This article reviews the available literature regarding its biological properties, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure that includes a quinazolinone core, a methoxy group, and a piperidine moiety linked through a pyrazole derivative. The presence of these functional groups is significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₈N₄O₂ |
| Molecular Weight | 270.32 g/mol |
| CAS Number | Not specified |
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, which are structurally related to the compound . For instance, compounds with similar pyrazole configurations have demonstrated cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) and lung cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.
Case Study: Pyrazole Derivatives in Cancer Research
A study investigated the effects of several pyrazole derivatives on breast cancer cells. The results indicated that certain derivatives exhibited significant cytotoxicity when used alone and even more pronounced effects when combined with standard chemotherapy agents like doxorubicin . This suggests that the compound's structural features may enhance its efficacy in targeting cancer cells.
Antimicrobial Activity
The antimicrobial properties of pyrazole derivatives have also been documented. Compounds similar to the one have shown effectiveness against various bacterial strains and fungi. For example, studies reported that certain pyrazole carboxamides exhibited notable antifungal activity against Aspergillus niger and antibacterial properties against E. coli and Bacillus subtilis at concentrations as low as 40 µg/mL .
The biological activity of the compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : Pyrazole derivatives are known to inhibit key enzymes involved in cancer cell proliferation and survival.
- Induction of Apoptosis : Many studies suggest that these compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Antioxidant Properties : Some pyrazoles exhibit antioxidant activity, which may contribute to their protective effects against oxidative stress-related diseases.
Summary of Key Studies
Future Directions
Further research is warranted to explore:
- The specific molecular targets of 3-{[1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)piperidin-4-yl]methyl}-7-methoxy-3,4-dihydroquinazolin-4-one.
- In vivo studies to assess the pharmacokinetics and safety profile.
- Potential modifications to enhance efficacy and reduce side effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with pyrido[3,4-d]pyrimidin-4(3H)-one derivatives and related heterocycles from recent studies. Key differences in substituents, physicochemical properties, and synthetic strategies are highlighted.
Structural Features
Key Observations :
- Substituents : The 7-methoxy group in the target compound may enhance solubility compared to chlorinated analogs (e.g., 3,4-dichlorobenzyl in ), while the 1,5-dimethylpyrazole moiety could reduce metabolic instability relative to unprotected pyrazoles .
- Protecting Groups : Analogs frequently employ SEM (2-(trimethylsilyl)ethoxymethyl) protection during synthesis, whereas the target compound lacks such groups, suggesting divergent synthetic routes .
Pharmacological Implications
Research Findings and Limitations
- Activity Data: Direct pharmacological data for the target compound are absent in the reviewed literature. However, pyridopyrimidine analogs with chlorinated aryl groups (e.g., ) exhibit nanomolar potency in kinase assays, suggesting that the target’s methoxy group may trade potency for metabolic stability.
- Synthetic Challenges: The target’s dihydroquinazolinone core may require milder reaction conditions than pyridopyrimidines to avoid oxidation during functionalization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
